![molecular formula C19H19BrClN3O4 B4107161 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4107161.png)
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Overview
Description
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring with two nitrogen atoms. It has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is not fully understood, but it is thought to involve its interaction with certain receptors in the brain. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor to a lesser extent than a full agonist. It has also been shown to act as an antagonist at the dopamine D2 receptor, which means that it blocks the receptor from being activated by dopamine.
Biochemical and Physiological Effects:
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of activating or blocking these receptors in a more targeted way. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it more difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One direction is to further explore its mechanism of action and its interactions with other receptors in the brain. Another direction is to study its potential therapeutic applications in neurological disorders such as depression and schizophrenia. Additionally, it may be useful to explore its anti-inflammatory effects in more detail and its potential applications in treating inflammatory conditions. Overall, further research on this compound has the potential to yield valuable insights into the workings of the brain and the development of new treatments for neurological and inflammatory disorders.
Scientific Research Applications
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This has led to its use in studies of these receptors and their role in various neurological disorders such as depression and schizophrenia.
properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O4/c1-2-28-17-7-6-13(12-14(17)20)19(25)23-10-8-22(9-11-23)18-15(21)4-3-5-16(18)24(26)27/h3-7,12H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBDVCZIAXPAJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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